N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 477215-67-1
VCID: VC6134378
InChI: InChI=1S/C19H19N3O3S2/c1-24-15-9-8-14(10-16(15)25-2)11-17(23)20-18-21-22-19(27-18)26-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21,23)
SMILES: COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC
Molecular Formula: C19H19N3O3S2
Molecular Weight: 401.5

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

CAS No.: 477215-67-1

Cat. No.: VC6134378

Molecular Formula: C19H19N3O3S2

Molecular Weight: 401.5

* For research use only. Not for human or veterinary use.

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide - 477215-67-1

Specification

CAS No. 477215-67-1
Molecular Formula C19H19N3O3S2
Molecular Weight 401.5
IUPAC Name N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C19H19N3O3S2/c1-24-15-9-8-14(10-16(15)25-2)11-17(23)20-18-21-22-19(27-18)26-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21,23)
Standard InChI Key FYRTVZYQVOOXCB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound (CAS 477215-67-1) possesses the molecular formula C₁₉H₁₉N₃O₃S₂ and a molar mass of 401.5 g/mol. Its IUPAC name—N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide—precisely describes its three-domain structure:

  • 1,3,4-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom.

  • Benzylthio substituent: A benzyl group (-CH₂C₆H₅) attached via a sulfur atom at position 5.

  • 3,4-Dimethoxyphenylacetamide side chain: A phenyl ring with methoxy groups at positions 3 and 4, connected to the thiadiazole through an acetamide bridge.

Spectroscopic and Computational Data

Key spectral identifiers include:

  • FTIR: Characteristic peaks for C=O (amide I band, ~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .

  • ¹H NMR: Signals for methoxy protons (δ 3.70–3.85 ppm), benzyl methylene (δ 4.60–4.75 ppm), and aromatic protons (δ 6.80–7.40 ppm).

  • Mass Spec: Molecular ion peak at m/z 401.5 with fragmentation patterns indicative of thiadiazole ring cleavage.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₃S₂
Molecular Weight401.5 g/mol
SMILESCOC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC
Topological Polar SA131 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthesis and Structural Optimization

Synthetic Pathways

The compound is typically synthesized via a three-step protocol:

  • Thiadiazole Formation: Cyclocondensation of thiosemicarbazide with carboxylic acids under acidic conditions yields the 1,3,4-thiadiazole scaffold .

  • Benzylthio Incorporation: Nucleophilic substitution at position 5 using benzyl mercaptan in the presence of iodine or H₂O₂.

  • Acetamide Coupling: Reaction of 2-chloroacetamide derivatives with the thiadiazole intermediate using K₂CO₃ in DMF .

Table 2: Yield Optimization in Analog Synthesis

SubstituentReaction Time (h)Yield (%)Reference
3,4-Dimethoxyphenyl1268
4-Trifluoromethyl1872
2-Fluorophenyl1061

Computational Modeling Insights

Docking studies of analogous structures (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide) reveal:

  • Strong binding to EGFR kinase (ΔG = -9.8 kcal/mol) via hydrogen bonds with Met793 and π-π stacking with Phe723 .

  • Moderate affinity for 5-lipoxygenase (PDB 3V99) through hydrophobic interactions with Leu607 and His600.

Pharmacological Activity Profile

CompoundS. aureus (MIC)E. coli (MIC)
Target CompoundPendingPending
Ciprofloxacin0.5 μg/mL0.25 μg/mL
4-Trifluoromethyl Analog8 μg/mL64 μg/mL

Anticancer Mechanisms

Key findings from related thiadiazoles:

  • Apoptosis Induction: Activation of caspase-3 (2.8-fold increase) and PARP cleavage in MDA-MB-231 cells .

  • Cell Cycle Arrest: G1/S phase blockade via CDK4/6 inhibition (IC₅₀ = 1.7 μM) .

  • Metastasis Suppression: 62% reduction in HT-29 colony formation at 10 μM .

Figure 1: Proposed Mechanism Against Breast Cancer Cells

  • Receptor Binding: Interaction with estrogen receptor-α (ERα) ligand domain.

  • Downstream Signaling: Inhibition of PI3K/Akt/mTOR pathway.

  • Apoptotic Execution: Bax/Bcl-2 ratio increase → mitochondrial membrane depolarization.

Anti-Inflammatory Activity

Molecular docking predicts:

  • COX-2 Inhibition: Binding energy -8.4 kcal/mol vs. -7.9 kcal/mol for celecoxib.

  • TNF-α Suppression: 39% reduction at 50 μM in LPS-stimulated macrophages .

Structure-Activity Relationships (SAR)

Critical substituent effects:

  • Benzylthio Group: Enhances lipophilicity (clogP +0.8), improving blood-brain barrier penetration .

  • 3,4-Dimethoxy Phenyl: Electron-donating groups increase π-π stacking with aromatic enzyme residues.

  • Acetamide Linker: Optimal length (2 carbons) balances rigidity and rotational freedom .

Table 4: Substituent Effects on IC₅₀ (MCF-7 Cells)

R1R2IC₅₀ (μM)
3,4-OCH₃Benzylthio9.1
4-CF₃Benzylthio5.8
2-FBenzylthio12.4

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